Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride
Description
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride (CAS 502842-02-6) is a hydrochloride salt of a substituted propanoate ester. It features a 2,4-dichlorophenyl group attached to the β-carbon of the propanoate backbone, with an amino group at the same position. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis due to its stability and reactivity in coupling reactions .
The hydrochloride form enhances its crystallinity and solubility in polar solvents, making it suitable for controlled reactions in drug discovery. It is typically available at 98% purity for research and industrial applications .
Properties
IUPAC Name |
ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCBTFZCCIEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502842-02-6 | |
| Record name | Benzenepropanoic acid, β-amino-2,4-dichloro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502842-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(2,4-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted compounds.
Scientific Research Applications
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate Hydrochloride
- Substituents : 3,4-dichlorophenyl.
- CAS : 325803-29-0.
- Key Differences : Chlorine atoms at the 3,4-positions increase steric bulk and electron-withdrawing effects compared to the 2,4-isomer, which may influence binding affinity in target molecules .
Functional Group Variations
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride
Ethyl 3-amino-3-(3-nitrophenyl)propanoate Hydrochloride
- Substituents : 3-nitrophenyl.
- Key Differences : The nitro group is strongly electron-withdrawing, making this compound more reactive in reduction or coupling reactions. However, nitro groups can pose stability challenges under acidic conditions .
Positional Isomers and Discontinued Analogs
- Ethyl 3-amino-3-(4-ethylphenyl)propanoate Hydrochloride (CAS 502841-88-5): Molecular Formula: C₁₃H₂₀ClNO₂. Molecular Weight: 257.75 g/mol. Key Differences: The ethyl group at the para position increases hydrophobicity, favoring lipid-soluble intermediates .
- Ethyl 3-amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7): Molecular Formula: C₁₁H₁₄ClFNO₂. Key Differences: Monofluorination at the meta position moderately alters electronic properties compared to dihalogenated analogs .
Data Table: Comparative Analysis
*Inferred formula.
Biological Activity
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 298.59 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, influencing various biochemical pathways. It has been reported to act as an inhibitor or activator of certain enzymes, which can modulate processes such as inflammation and cellular proliferation.
Therapeutic Potential
Research indicates that this compound may possess anti-inflammatory properties and could be beneficial in treating conditions associated with inflammation. Its structural similarity to other pharmacologically active compounds suggests potential interactions with specific molecular targets involved in disease processes .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain pathways crucial for inflammation. For instance, it has shown efficacy in reducing the activity of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Comparative Analysis
The compound can be compared to similar derivatives, such as Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. These compounds exhibit variations in biological activity based on the positioning and number of substituents on the phenyl ring. Such differences can lead to distinct reactivity profiles and therapeutic potentials.
Table 1: Biological Activity Summary
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates biochemical pathways related to inflammation |
| Enzyme inhibition | Acts as an inhibitor for specific enzymes involved in disease processes |
| Cellular proliferation | Influences pathways that regulate cell growth and division |
| Interaction with receptors | Potential interactions with various biological receptors |
Table 2: Comparative Analysis of Similar Compounds
| Compound | Substituents | Biological Activity |
|---|---|---|
| Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate | 2,4-Dichlorophenyl | Anti-inflammatory, enzyme inhibition |
| Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate | 3,4-Dichlorophenyl | Varies; potential anti-inflammatory effects |
| Ethyl 3-amino-3-(2-chlorophenyl)propanoate | 2-Chlorophenyl | Reduced activity compared to dichloro analogs |
Case Study: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound revealed significant reductions in inflammatory markers in vitro. The compound was tested against various pro-inflammatory cytokines and demonstrated a dose-dependent inhibitory effect .
Research Findings: Enzyme Interaction
Further research indicated that this compound interacts with several key enzymes involved in metabolic pathways. For example, it was shown to inhibit cyclooxygenase (COX) activity, a critical enzyme in the inflammatory response . This finding supports its potential use as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
